Cas no 142741-25-1 (Orthosiphol A)

Orthosiphol A structure
Product name:Orthosiphol A
Orthosiphol A 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,[2R-(2a,4a,4aa,4bb,5a,6a,7a,8aa,10a,10ab)]-
- Orthosiphol A
- InChI=1/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- FS-8509
- AKOS040762796
- SCHEMBL1990731
- CHEMBL508620
- 142741-25-1
- HIBFBUSEUDRQMX-OFUWLHILSA-
- [(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,10-diacetyloxy-5-benzoyloxy-2-ethenyl-7,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate
- (2S,3S,4R,4aS,4bS,5R,7R,8aR,9R,10aS)-3,9-bis(acetyloxy)-5-(benzoyloxy)-7-ethenyl-2,8a-dihydroxy-1,1,4a,7-tetramethyl-8-oxo-octahydro-2H-phenanthren-4-yl benzoate
-
- インチ: InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- InChIKey: HIBFBUSEUDRQMX-OFUWLHILSA-N
- SMILES: CC(O[C@H]1[C@]2(C(=O)[C@](C[C@@H](OC(=O)C3C=CC=CC=3)[C@]2([H])[C@@]2([C@]([H])(C([C@H](O)[C@H](OC(=O)C)[C@@H]2OC(C2C=CC=CC=2)=O)(C)C)C1)C)(C=C)C)O)=O
計算された属性
- 精确分子量: 676.28836222g/mol
- 同位素质量: 676.28836222g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 49
- 回転可能化学結合数: 11
- 複雑さ: 1330
- 共价键单元数量: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 163Ų
- XLogP3: 4.464
Orthosiphol A Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Orthosiphol A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5616-5mg |
Orthosiphol A |
142741-25-1 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 ml * 10 mm |
Orthosiphol A |
142741-25-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 mL * 10 mM (in DMSO) |
Orthosiphol A |
142741-25-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
ChemFaces | CFN95442-5mg |
Orthosiphol A |
142741-25-1 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN5616-5 mg |
Orthosiphol A |
142741-25-1 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
142741-25-1 (Orthosiphol A) Related Products
- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)
- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)
- 2639424-91-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)
- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)
- 878056-23-6(2-(3-{(4-chlorophenyl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 1260795-64-9(4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)
- 733776-42-6(3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-)
- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)
- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142741-25-1)OrthosipholA

Purity:≥98%
はかる:5mg/20mg/50mg
Price ($):Inquiry